molecular formula C9H10BrFO3 B14770891 1-Bromo-2-fluoro-5-methoxy-4-(methoxymethoxy)benzene

1-Bromo-2-fluoro-5-methoxy-4-(methoxymethoxy)benzene

Katalognummer: B14770891
Molekulargewicht: 265.08 g/mol
InChI-Schlüssel: JCGFTYRJSGYBQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-fluoro-5-methoxy-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C9H10BrFO3 It is a derivative of benzene, featuring bromine, fluorine, and methoxy groups, which contribute to its unique chemical properties and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-fluoro-5-methoxy-4-(methoxymethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common method includes:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Methoxylation: The addition of methoxy groups to the benzene ring.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with safety regulations.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-2-fluoro-5-methoxy-4-(methoxymethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: Where one functional group is replaced by another.

    Oxidation Reactions: Where the compound is oxidized to form new products.

    Reduction Reactions: Where the compound is reduced to form new products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium fluoride can be used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-fluoro-5-methoxy-4-(methoxymethoxy)benzene has several applications in scientific research, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Material Science: In the development of new materials with specific properties.

    Medicinal Chemistry: Potential use in the design and synthesis of pharmaceutical compounds.

    Biological Studies: Investigating its effects on biological systems and potential therapeutic applications.

Wirkmechanismus

The mechanism by which 1-Bromo-2-fluoro-5-methoxy-4-(methoxymethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application, whether in organic synthesis, material science, or medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

  • 1-Bromo-2-fluoro-4-(methoxymethoxy)benzene
  • 1-Bromo-4-fluoro-2-methoxymethoxy-benzene
  • 1-Bromo-4-fluoro-2-methoxybenzene

Uniqueness: 1-Bromo-2-fluoro-5-methoxy-4-(methoxymethoxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in various fields of research.

Eigenschaften

Molekularformel

C9H10BrFO3

Molekulargewicht

265.08 g/mol

IUPAC-Name

1-bromo-2-fluoro-5-methoxy-4-(methoxymethoxy)benzene

InChI

InChI=1S/C9H10BrFO3/c1-12-5-14-9-4-7(11)6(10)3-8(9)13-2/h3-4H,5H2,1-2H3

InChI-Schlüssel

JCGFTYRJSGYBQZ-UHFFFAOYSA-N

Kanonische SMILES

COCOC1=CC(=C(C=C1OC)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.